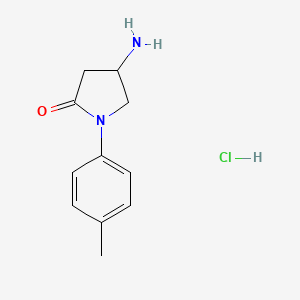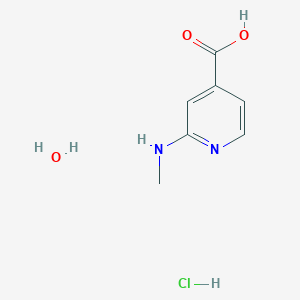
3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
The pyrazole scaffold, to which this compound belongs, has been associated with antibacterial and antifungal properties . Researchers have explored its potential as an antimicrobial agent, particularly against specific pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.
Anti-Inflammatory Potential
Pyrazole derivatives have demonstrated anti-inflammatory effects . Given the prevalence of inflammatory diseases, including autoimmune conditions, understanding how this compound modulates inflammation could be valuable. Researchers might explore its impact on cytokines, immune cells, and signaling pathways.
Anticancer Properties
Although not specific to this hydrate form, pyrazole derivatives have shown promise as potential anticancer agents . Investigating their cytotoxicity, selectivity, and mode of action could lead to novel cancer therapies. Additionally, structure-activity relationship studies may guide further optimization.
Analgesic Applications
The pyrazole scaffold has been associated with analgesic properties . Researchers could explore whether this compound exhibits pain-relieving effects, potentially targeting specific pain receptors or pathways. Preclinical studies could assess its safety and efficacy.
Anticonvulsant Activity
Pyrazole derivatives have been investigated for their anticonvulsant potential . Given the prevalence of epilepsy and other seizure disorders, understanding how this compound interacts with neural circuits and ion channels could be crucial. Animal models and electrophysiological studies may provide insights.
Antioxidant Properties
Pyrazole derivatives have been evaluated for their antioxidant capacity . Investigating whether this compound scavenges free radicals and protects against oxidative stress could have implications for various health conditions, including neurodegenerative diseases.
Orientations Futures
Pyrazoles, the family of compounds to which 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate belongs, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mécanisme D'action
Target of Action
The primary targets of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate are currently unknown
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
4,5-diethyl-2-methylpyrazol-3-amine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.H2O/c1-4-6-7(5-2)10-11(3)8(6)9;/h4-5,9H2,1-3H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYHDGQTHKWQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1CC)C)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate](/img/structure/B3807687.png)
![2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)

![{[4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3807716.png)

![carbonic acid - {2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine (1:1) hydrate](/img/structure/B3807730.png)

![{5-[4-(ethylamino)pyrimidin-2-yl]-2-fluorophenyl}methanol](/img/structure/B3807739.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B3807754.png)
![[2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride](/img/structure/B3807768.png)
![8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one](/img/structure/B3807770.png)
![(1-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3807773.png)
![{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate](/img/structure/B3807776.png)